
2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide" is a chemical compound that has garnered interest in scientific research due to its structure and potential applications. It belongs to a class of compounds known for their diverse chemical and physical properties, making them subjects of various studies.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, Gul et al. (2017) describe the preparation of related compounds by converting aryl/aralkyl organic acids into esters, hydrazides, and then into the desired acetamides. The synthesis typically involves the use of reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of similar acetamides often features intricate hydrogen bonding and other intermolecular interactions. For example, Narayana et al. (2016) investigated the crystal structures of related compounds, revealing a network of N—H⋯O and C—H⋯O hydrogen bonds, along with C—Cl⋯π(arene) interactions (Narayana et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar compounds focuses on their synthesis, structural analysis, and chemical reactivity. For instance, studies have explored the development of chemoselective N-acylation reagents and the fundamental understanding of chiral axes in acyclic imide-Ar bond rotations. Such research is fundamental in pharmaceutical chemistry for the design of more effective and selective synthetic pathways for drug development. The exploration of chiral ligands and their application in asymmetric synthesis further illustrates the importance of these compounds in the synthesis of pharmacologically active agents (K. Kondo & Y. Murakami, 2001).
Pharmacological Evaluation
Pharmacological evaluations of similar compounds have shown a variety of biological activities, such as antimicrobial properties. For example, Schiff bases of diphenylamine derivatives, which share structural motifs with the compound , have been synthesized and tested for their antibacterial activity against various pathogens. This suggests that similar compounds could be explored for their potential therapeutic applications, highlighting the importance of conducting detailed pharmacological assessments to uncover their full spectrum of biological activities (Rohit Kumar, Sushil Kumar, & M. Khan, 2020).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of chemically related compounds, such as chlorophenols and phenoxyacetic acid herbicides, have been extensively studied. These studies are crucial for understanding the potential risks associated with the use and disposal of chemical compounds. They provide valuable data on the persistence, bioaccumulation, and toxic effects of these compounds on aquatic life and ecosystems, guiding the development of safer and more environmentally friendly chemicals (K. Krijgsheld & A. D. Gen, 1986).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-5-1-16(2-6-18)15-22(28)24-19-7-3-17(4-8-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBZUKCYYEVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

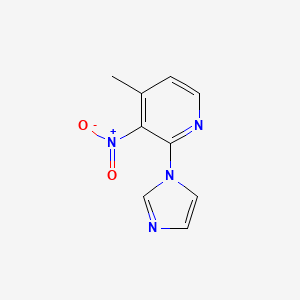
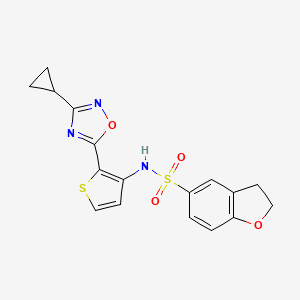
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)
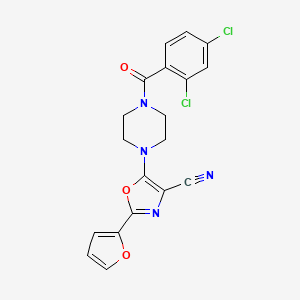
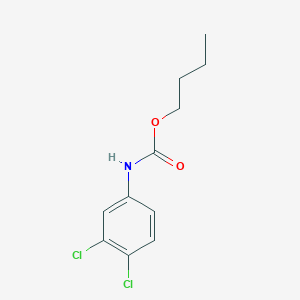


![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)
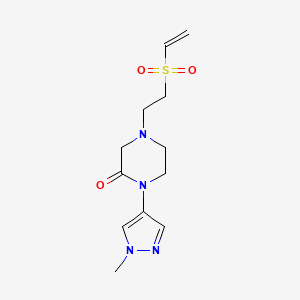


![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)
